molecular formula C2H7NO2S2 B13104390 1-Amino-2-mercaptoethane-1-sulfinicacid

1-Amino-2-mercaptoethane-1-sulfinicacid

Cat. No.: B13104390
M. Wt: 141.22 g/mol
InChI Key: QDYOZKNUWCMVJZ-UHFFFAOYSA-N
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Description

1-Amino-2-mercaptoethane-1-sulfinic acid, also known as L-cysteinesulfinic acid, is an organic compound with the molecular formula HO2SCH2CH(NH2)CO2H. This compound is a derivative of cysteine, an amino acid, and contains both an amino group and a sulfinic acid group. It is known for its role as an endogenous agonist of metabotropic receptors coupled to the stimulation of phospholipase D (PLD) activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-mercaptoethane-1-sulfinic acid can be synthesized through various methods. One common approach involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction typically proceeds as follows: [ \text{Cysteine} + \text{H}_2\text{O}_2 \rightarrow \text{L-cysteinesulfinic acid} ]

Industrial Production Methods

In industrial settings, the production of 1-amino-2-mercaptoethane-1-sulfinic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of oxidizing agents and reaction parameters can be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-mercaptoethane-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids.

    Reduction: It can be reduced back to cysteine.

    Substitution: The amino and sulfinic acid groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Cysteine.

    Substitution: Derivatives with modified amino or sulfinic acid groups.

Scientific Research Applications

1-Amino-2-mercaptoethane-1-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-mercaptoethane-1-sulfinic acid involves its interaction with metabotropic receptors, particularly those coupled to PLD activity. Upon binding to these receptors, it induces a dose-dependent increase in PLD activity, which plays a crucial role in various cellular processes, including membrane trafficking and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A precursor to 1-amino-2-mercaptoethane-1-sulfinic acid, containing a thiol group instead of a sulfinic acid group.

    Cysteine sulfonic acid: An oxidized form of cysteine with a sulfonic acid group.

    Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.

Uniqueness

1-Amino-2-mercaptoethane-1-sulfinic acid is unique due to its specific interaction with metabotropic receptors and its role in stimulating PLD activity. This distinguishes it from other sulfur-containing amino acids and derivatives, which may not exhibit the same biological activity or receptor specificity .

Properties

Molecular Formula

C2H7NO2S2

Molecular Weight

141.22 g/mol

IUPAC Name

1-amino-2-sulfanylethanesulfinic acid

InChI

InChI=1S/C2H7NO2S2/c3-2(1-6)7(4)5/h2,6H,1,3H2,(H,4,5)

InChI Key

QDYOZKNUWCMVJZ-UHFFFAOYSA-N

Canonical SMILES

C(C(N)S(=O)O)S

Origin of Product

United States

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